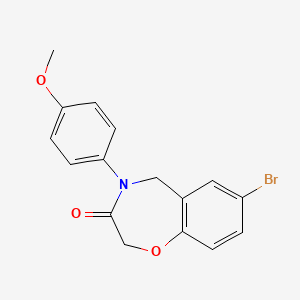

7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Properties

IUPAC Name |

7-bromo-4-(4-methoxyphenyl)-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-20-14-5-3-13(4-6-14)18-9-11-8-12(17)2-7-15(11)21-10-16(18)19/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHYGQPRZBSQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tandem Oxidation-Iodolactonization Strategy

A scalable approach involves tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes. The process, reported by Kumar et al. (2024), employs CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C to achieve cyclization. For brominated analogs, bromo-substituted benzaldehydes serve as precursors. The mechanism proceeds via:

- Oxidation of the aldehyde to a carboxylic acid.

- Iodolactonization to form the seven-membered benzoxazepine ring.

- Post-synthetic modification to introduce the 4-methoxyphenyl group via nucleophilic substitution.

Key reaction conditions and yields are summarized below:

| Precursor | Catalyst System | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2-N-Alkenyl benzaldehyde | CuI/TBHP | 70°C | 61% |

This method was successfully scaled to gram quantities, yielding 1.10 g (61%) of the benzoxazepine core.

Chiral Pool Methodology via N-Acylanthranilic Acid Cyclization

Asymmetric synthesis of benzoxazepines leverages α-bromoacids coupled with anthranilic acids. Bergman et al. (2013) demonstrated that treating anthranilic acid derivatives with α-bromoacids under basic conditions (K₂CO₃) induces intramolecular cyclization. For the target compound:

- Coupling : 7-Bromoanthranilic acid reacts with 4-methoxyphenylacetyl bromide to form N-acylanthranilic acid.

- Cyclization : Base-mediated ring closure yields the dihydrobenzoxazepinone framework.

The reaction’s regioselectivity is influenced by the electron-donating methoxy group, which stabilizes intermediates during cyclization.

Halogenation of Preexisting Benzoxazepine Cores

Direct bromination of 4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one using brominating agents (e.g., NBS or Br₂) introduces the 7-bromo substituent. This method, though less common, avoids multi-step syntheses:

- Electrophilic Aromatic Substitution : Bromine selectively attacks the electron-deficient C7 position due to the oxazepine ring’s electronic effects.

- Quenching : Excess bromine is neutralized with Na₂S₂O₃ to prevent over-bromination.

Yields depend on the solvent (e.g., DCM vs. acetic acid) and temperature.

Mechanistic Insights and Optimization

Role of Copper Catalysis in Oxidative Cyclization

CuI facilitates single-electron transfer (SET) during TBHP-mediated oxidation, generating carboxyl radicals that initiate lactonization. The methoxy group’s ortho-directing effect ensures regioselective bromination at C7.

Base-Mediated Cyclization Dynamics

In K₂CO₃-mediated routes, deprotonation of the N-acylanthranilic acid’s amide nitrogen triggers nucleophilic attack on the α-bromo carbon, forming the oxazepine ring. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Tandem Oxidation-Iodolactonization | Scalable, high regioselectivity | Requires halogenated precursors | 55–65% |

| Chiral Pool Synthesis | Enantioselective, minimal steps | Limited to α-bromoacid availability | 40–50% |

| Direct Bromination | Simplified workflow | Low selectivity for polyhalogenation | 30–45% |

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of neurological disorders.

Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituents, heteroatom arrangements, or ring systems:

| Compound Name | Key Substituents | Molecular Formula | Core Structure |

|---|---|---|---|

| 7-Bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (Target) | - 7-Bromo - 4-(4-Methoxyphenyl) |

C₁₆H₁₃BrN₂O₃ | Benzoxazepinone |

| (R)-7-Bromo-4-(4-methoxyphenyl)-1-tosyl-3-vinyl-1H-benzo[e][1,4]diazepine (2j) | - 7-Bromo - 4-(4-Methoxyphenyl) - 1-Tosyl - 3-Vinyl |

C₂₆H₂₄BrN₃O₃S | Benzodiazepine |

| 7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one (4a) | - 7-Bromo - 3-Phenyl |

C₁₅H₁₀BrNO₂ | Benzoxazepinone |

| 4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | - 7-Chloro - 4-Allyl |

C₁₂H₁₂ClNO₂ | Benzoxazepinone |

Key Observations :

- Heterocyclic Core: The target compound and 4a share a benzoxazepinone core, while 2j belongs to the benzodiazepine class (two nitrogens in the ring vs. one oxygen in benzoxazepines).

- Substituent Effects : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to 4a's phenyl group. Bromine at position 7 (target and 2j) increases molecular weight and polarizability compared to chlorine in the allyl-chloro analog .

Key Observations :

Physical and Spectral Properties

Note: The melting point for 4a was originally reported as "205–70 °C," likely a typographical error corrected to 205–207°C .

Key Observations :

Pharmacological Relevance

- Benzodiazepines (e.g., 2j): Known for tranquilizing effects due to GABA receptor modulation .

- Benzoxazepinones (e.g., 4a): Studied for CNS activity; the methoxyphenyl group may enhance blood-brain barrier penetration .

Biological Activity

7-Bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is C17H16BrNO3. The compound features a benzoxazepine core, which is known for various biological activities, including antitumor and neuroprotective effects.

Antitumor Activity

Research indicates that compounds with similar structures to 7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibit significant antitumor activity. For instance, derivatives of benzoxazepines have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study reported that certain benzoxazepine derivatives showed low toxicity to normal cells while effectively inducing apoptosis in cancer cells through the PI3K/AKT signaling pathway .

Neuroprotective Effects

Benzoxazepines are also recognized for their neuroprotective properties. The compound has been associated with the modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases. Research suggests that similar compounds can protect neuronal cells from oxidative stress and apoptosis .

The mechanisms underlying the biological activities of 7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may involve:

- Inhibition of key enzymes : Compounds in this class often target enzymes involved in cell proliferation and survival.

- Modulation of signaling pathways : The PI3K/AKT pathway is a common target for promoting apoptosis in cancer cells.

- Antioxidant properties : These compounds may scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the effectiveness of benzoxazepine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a related benzoxazepine derivative demonstrated significant tumor reduction in patients with advanced gastric cancer.

- Case Study 2 : In preclinical models, another derivative exhibited protective effects against neurodegeneration induced by toxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.